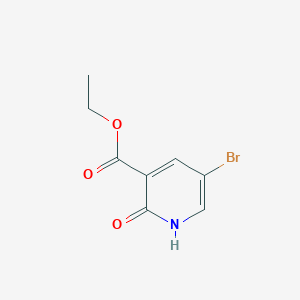
Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is a nonionic surfactant widely used in various industrial applications. It is a member of the nonylphenol ethoxylates family, known for its effective emulsifying, dispersing, and wetting properties. This compound is commonly used in detergents, cleaners, and other formulations due to its ability to reduce surface tension and enhance the solubility of hydrophobic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is synthesized through the polymerization of nonylphenol with ethylene oxide. The reaction typically involves the following steps:
Alkylation: Nonylphenol is produced by the alkylation of phenol with nonene.
Ethoxylation: Nonylphenol is then reacted with ethylene oxide under controlled conditions to form the ethoxylated product. .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where nonylphenol and ethylene oxide are combined under specific temperature and pressure conditions. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched undergoes various chemical reactions, including:
Oxidation: The ethoxylate chains can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Sulfuric acid, sodium hydroxide.
Major Products
Oxidation: Produces carboxylic acids and aldehydes.
Hydrolysis: Yields nonylphenol and polyethylene glycol.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is extensively used in scientific research due to its surfactant properties:
Chemistry: Used as an emulsifier and dispersant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems to enhance the solubility of hydrophobic drugs.
Industry: Widely used in detergents, cleaners, and industrial formulations for its ability to reduce surface tension and improve the efficacy of cleaning agents
Mechanism of Action
The primary mechanism of action of Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched involves its surfactant properties. The compound reduces surface tension by aligning at the interface between hydrophobic and hydrophilic substances, thereby enhancing solubility and dispersion. It interacts with molecular targets such as lipid bilayers in biological membranes, facilitating the breakdown of cell membranes and the release of intracellular contents .
Comparison with Similar Compounds
Similar Compounds
- Poly(oxy-1,2-ethanediyl),a-(4-nonylphenyl)-w-hydroxy-, branched
- Poly(oxy-1,2-ethanediyl),a-sulfo-w-(nonylphenoxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched, phosphates
Uniqueness
This compound is unique due to its branched structure, which enhances its solubility and interaction with various substances. This structural feature makes it more effective as an emulsifier and wetting agent compared to its linear counterparts .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H184O41/c1-2-3-4-5-6-7-8-9-94-10-12-95(13-11-94)136-93-92-135-91-90-134-89-88-133-87-86-132-85-84-131-83-82-130-81-80-129-79-78-128-77-76-127-75-74-126-73-72-125-71-70-124-69-68-123-67-66-122-65-64-121-63-62-120-61-60-119-59-58-118-57-56-117-55-54-116-53-52-115-51-50-114-49-48-113-47-46-112-45-44-111-43-42-110-41-40-109-39-38-108-37-36-107-35-34-106-33-32-105-31-30-104-29-28-103-27-26-102-25-24-101-23-22-100-21-20-99-19-18-98-17-16-97-15-14-96/h10-13,96H,2-9,14-93H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREZPKDOHVVVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H184O41 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1982.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![dipotassium;4-[4,10-dibromo-7-(4-sulfonatobutyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-yl]butane-1-sulfonate](/img/structure/B8205392.png)

![13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205419.png)
![13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205421.png)


palladium(II)](/img/structure/B8205452.png)
